molecular formula C21H26N2O B5884059 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea

Cat. No. B5884059
M. Wt: 322.4 g/mol
InChI Key: WSIHSNFRIZTYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a crucial role in regulating energy homeostasis and metabolism. A-769662 has been shown to have potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders.

Mechanism of Action

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to its activation. Activated AMPK then phosphorylates various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. This results in increased glucose uptake and fatty acid oxidation, leading to improved energy homeostasis and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. In skeletal muscle and adipose tissue, this compound improves glucose uptake and insulin sensitivity. In cancer, this compound inhibits cell proliferation and induces apoptosis. In neurodegenerative disorders, this compound improves cognitive function and reduces neuroinflammation.

Advantages and Limitations for Lab Experiments

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea has several advantages and limitations for lab experiments. One advantage is its specificity for AMPK activation, which allows for the study of the downstream effects of AMPK activation. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea. One direction is the development of more potent and selective AMPK activators. Another direction is the study of the long-term effects of this compound in various disease models. Additionally, the potential use of this compound in combination with other therapies for the treatment of various diseases should be explored.

Synthesis Methods

The synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea involves several steps. The first step is the preparation of 3-isopropenylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(2-phenylethyl)urea in the presence of a base to yield this compound. The overall yield of the synthesis is around 20%.

Scientific Research Applications

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea has been extensively studied in various preclinical models of diseases such as diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models.

properties

IUPAC Name

1-(2-phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16(2)18-11-8-12-19(15-18)21(3,4)23-20(24)22-14-13-17-9-6-5-7-10-17/h5-12,15H,1,13-14H2,2-4H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIHSNFRIZTYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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